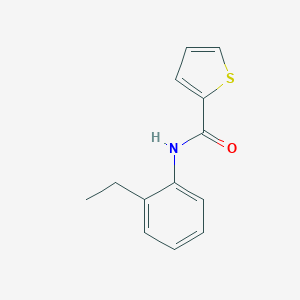

N-(2-ethylphenyl)thiophene-2-carboxamide

Description

N-(2-ethylphenyl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a thiophene ring linked to a carboxamide group, with the amide nitrogen substituted by a 2-ethylphenyl moiety.

Properties

Molecular Formula |

C13H13NOS |

|---|---|

Molecular Weight |

231.32g/mol |

IUPAC Name |

N-(2-ethylphenyl)thiophene-2-carboxamide |

InChI |

InChI=1S/C13H13NOS/c1-2-10-6-3-4-7-11(10)14-13(15)12-8-5-9-16-12/h3-9H,2H2,1H3,(H,14,15) |

InChI Key |

LASXMVKOHAACLF-UHFFFAOYSA-N |

SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC=CS2 |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC=CS2 |

Pictograms |

Irritant |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Thiophene-2-carboxamide derivatives differ primarily in substituents on the thiophene ring and the amide nitrogen. Key structural comparisons include:

Table 1: Structural and Functional Comparison

Key Observations :

- Thiophene Ring Modifications: Nitro (NO₂) or trifluoromethyl (CF₃) groups enhance antibacterial activity but may reduce purity (e.g., 42% purity for nitro-substituted compound vs. 99.05% for trifluoromethyl analog) .

- Amide Nitrogen Substituents: Bulky groups like quinazolinone or thiazole improve target specificity. For example, the quinazolinone derivative (7h) showed strong binding to EGFR (−9.31 kcal/mol docking score) .

Key Observations :

- Trifluoromethyl substitution correlates with higher purity (99.05%) compared to nitro-substituted analogs .

- Yields for antitubercular compounds (e.g., N-(4-ethylphenyl)-5-methylthiophene-2-carboxamide) range from 47% to 76%, influenced by reaction temperature and workup procedures .

Anticancer Activity :

- Quinazolinone-linked thiophene-2-carboxamide (7h) inhibits EGFR with a docking score of −9.31 kcal/mol, comparable to reference drugs like Etoposide .

- Substituents on the amide nitrogen (e.g., isopropyl, phenyl) enhance apoptosis in cancer cell lines .

Antimicrobial Activity :

- Nitrothiophene carboxamides exhibit narrow-spectrum antibacterial activity, likely targeting bacterial membrane proteins .

- 5-Methylthiophene-2-carboxamide derivatives (e.g., N-(4-ethylphenyl)-5-methylthiophene-2-carboxamide) show efficacy against Mycobacterium tuberculosis .

Antiviral Activity :

- N-Benzyl-N-phenylthiophene-2-carboxamide derivatives inhibit enterovirus EV71 (EC₅₀ = 1.42 μM), with bromo/fluoro substituents enhancing potency .

Structure-Activity Relationship (SAR)

- Thiophene Core : Essential for maintaining activity; modifications (e.g., nitro, methyl) fine-tune specificity .

- Amide Substituents : Aromatic or heterocyclic groups improve binding to targets like EGFR or viral proteases .

- Substituent Position : Para-substituted phenyl groups (e.g., 4-ethylphenyl) generally exhibit higher activity than ortho-substituted analogs due to reduced steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.